potassium;[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]-[3-(1-methylpyrazol-4-yl)-5-oxocyclohepta[c]isoquinolin-7-yl]azanide;hydrate
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Overview
Description
Sulfamide,N-[(2R)-1,4-dioxan-2-ylmethyl]-N-methyl-N’-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-,potassium salt,hydrate(1:1:1) is a complex organic compound with a unique structure that includes a sulfamide group, a dioxane ring, and a pyrazole derivative
Preparation Methods
The synthesis of Sulfamide,N-[(2R)-1,4-dioxan-2-ylmethyl]-N-methyl-N’-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-,potassium salt,hydrate(1:1:1) involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole derivative, followed by the introduction of the dioxane ring and the sulfamide group. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The sulfamide group can participate in substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sulfamide,N-[(2R)-1,4-dioxan-2-ylmethyl]-N-methyl-N’-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-,potassium salt,hydrate(1:1:1) has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfamide derivatives have shown efficacy.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfamide group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other sulfamide derivatives and pyrazole-containing molecules. Compared to these compounds, Sulfamide,N-[(2R)-1,4-dioxan-2-ylmethyl]-N-methyl-N’-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-,potassium salt,hydrate(1:1:1) is unique due to its combination of a dioxane ring and a pyrazole derivative. This unique structure may confer specific properties that are not present in other similar compounds, making it a valuable target for further research.
Properties
Molecular Formula |
C24H26KN5O6S |
---|---|
Molecular Weight |
551.7 g/mol |
IUPAC Name |
potassium;[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]-[3-(1-methylpyrazol-4-yl)-5-oxocyclohepta[c]isoquinolin-7-yl]azanide;hydrate |
InChI |
InChI=1S/C24H25N5O5S.K.H2O/c1-28-13-17(12-25-28)16-7-8-19-20-5-3-4-6-22(23(20)26-24(30)21(19)11-16)27-35(31,32)29(2)14-18-15-33-9-10-34-18;;/h3-8,11-13,18H,9-10,14-15H2,1-2H3,(H,26,27,30);;1H2/q;+1;/p-1/t18-;;/m1../s1 |
InChI Key |
NFBNQEBLMKAKKG-JPKZNVRTSA-M |
Isomeric SMILES |
CN1C=C(C=N1)C2=CC3=C(C=C2)C4=CC=CC=C(C4=NC3=O)[N-]S(=O)(=O)N(C)C[C@@H]5COCCO5.O.[K+] |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(C=C2)C4=CC=CC=C(C4=NC3=O)[N-]S(=O)(=O)N(C)CC5COCCO5.O.[K+] |
Origin of Product |
United States |
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